molecular formula C16H11Cl2N3O3 B11018188 N-(3,5-dichlorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

N-(3,5-dichlorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11018188
M. Wt: 364.2 g/mol
InChI Key: HGGXLILWEWKSTI-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure This compound features a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 3,5-Dichlorophenyl Group: This step involves the coupling of the quinazolinone core with 3,5-dichlorophenyl acetic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially leading to the formation of hydroquinazoline derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Hydroquinazoline derivatives.

    Substitution: Compounds with various substituents replacing the chlorine atoms on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-(3,5-dichlorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Medicine

In medicine, derivatives of quinazolinone are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. This compound could serve as a lead compound for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the blocking of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    N-(3,5-dichlorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group, potentially altering its chemical properties and applications.

Uniqueness

N-(3,5-dichlorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to the presence of both the hydroxy group and the acetamide moiety, which can influence its chemical reactivity and biological interactions. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H11Cl2N3O3

Molecular Weight

364.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

InChI

InChI=1S/C16H11Cl2N3O3/c17-9-5-10(18)7-11(6-9)19-14(22)8-21-15(23)12-3-1-2-4-13(12)20-16(21)24/h1-7H,8H2,(H,19,22)(H,20,24)

InChI Key

HGGXLILWEWKSTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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